molecular formula C13H12FNO3 B595717 4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl CAS No. 1644-03-7

4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl

Cat. No.: B595717
CAS No.: 1644-03-7
M. Wt: 249.241
InChI Key: PHVVWRKCYVIZGW-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals:

  • A triplet at δ 1.35 ppm (3H, J = 7.1 Hz) for the ethyl group’s CH₃.
  • A quartet at δ 4.30 ppm (2H, J = 7.1 Hz) for the ethyl CH₂.
  • A singlet at δ 2.50 ppm (3H) for the methyl group on the isoxazole ring.
  • Aromatic protons from the 4-fluorophenyl group appear as a doublet at δ 7.75 ppm (2H, J = 8.5 Hz) and δ 7.15 ppm (2H, J = 8.5 Hz).

The ¹³C NMR spectrum (100 MHz, CDCl₃) confirms key functional groups:

  • Carbonyl carbon at δ 165.2 ppm (C=O).
  • Isoxazole carbons at δ 161.8 ppm (C–O), δ 158.4 ppm (C–N), and δ 122.5 ppm (C–F).

FT-IR Analysis

Prominent IR absorptions include:

  • 1725 cm⁻¹ : Strong C=O stretching of the ester group.
  • 1605 cm⁻¹ : C=N stretching of the isoxazole ring.
  • 1220 cm⁻¹ : C–O–C asymmetric stretching of the ester.

UV-Vis Spectroscopy

The compound exhibits a λmax at 275 nm in methanol, attributed to π→π* transitions within the conjugated isoxazole-phenyl system.

Table 3: Spectroscopic Signatures

Technique Key Signals
¹H NMR δ 2.50 (s, CH₃), δ 7.75 (d, Ar–H)
¹³C NMR δ 165.2 (C=O), δ 158.4 (C–N)
FT-IR 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)
UV-Vis λmax = 275 nm

Tautomeric Behavior and Conformational Analysis

Isoxazole derivatives exhibit tautomerism dependent on substituent electronic effects. For ethyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate, the electron-withdrawing fluorine atom stabilizes the 3-(4-fluorophenyl)-5-methyl tautomer, as confirmed by NMR data showing no evidence of enolic proton exchange.

Conformational analysis via density functional theory (DFT) predicts that the ester group’s s-cis conformation minimizes steric clash between the ethoxy oxygen and the isoxazole ring. The 4-fluorophenyl group adopts a near-orthogonal orientation relative to the heterocycle, with a dihedral angle of 85.2° , balancing conjugation and steric hindrance.

Table 4: Tautomeric and Conformational Properties

Property Description
Dominant Tautomer 3-(4-Fluorophenyl)-5-methyl
Dihedral Angle (Phenyl-Isoxazole) 85.2°
Ester Conformation s-cis

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)15-18-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVVWRKCYVIZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Preparation

Nitrile oxides are generated in situ from 4-fluorobenzaldehyde oxime via chlorination with N-chlorosuccinimide (NCS) or oxidative dehydrogenation using hydroxy(tosyloxy)iodobenzene (HTIB). The resulting 4-fluorophenylnitrile oxide serves as the dipole.

Alkyne Substrate Design

The dipolarophile, a methyl- and ester-functionalized propiolate derivative (e.g., ethyl 3-methylpropiolate), is critical for introducing the 3-methyl and 4-ethyl carboxylate groups. Electron-withdrawing groups on the alkyne enhance reactivity and regioselectivity, favoring the formation of the 3,5-disubstituted isoxazole.

Cycloaddition Reaction

Under metal-free conditions, the nitrile oxide and alkyne react in a [3+2] cycloaddition to yield the isoxazole core. Solvent choice (e.g., dichloroethane or water) and catalysts (e.g., choline chloride-urea eutectic mixtures) improve yields (65–85%). For example:

4-Fluorophenylnitrile oxide+Ethyl 3-methylpropiolateChCl:ureaEthyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate\text{4-Fluorophenylnitrile oxide} + \text{Ethyl 3-methylpropiolate} \xrightarrow{\text{ChCl:urea}} \text{Ethyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate}

Key Advantages :

  • High regioselectivity (3,5-substitution) ensured by electronic and steric effects.

  • Scalable under green chemistry conditions (aqueous solvents, recyclable catalysts).

Propargyl Alcohol Cyclization

Propargyl alcohol derivatives offer an alternative route, particularly for introducing halogenated aryl groups.

Propargyl Alcohol Synthesis

3-(4-Fluorophenyl)-2-methylprop-2-yn-1-ol is prepared via Sonogashira coupling of 4-fluoroiodobenzene with propargyl alcohol, followed by methylation. This substrate incorporates the 4-fluorophenyl and methyl groups prior to cyclization.

Halogen-Mediated Cyclization

In a sealed tube, the propargyl alcohol reacts with N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid in dichloroethane at 83°C, forming an iodinated intermediate. Subsequent treatment with hydroxylamine hydrochloride induces cyclization, yielding the isoxazole ring.

Reaction Conditions :

  • Temperature: 83°C, 5 hours.

  • Yield: 34–51% for analogous compounds.

Mechanistic Insight :
Acid-catalyzed halogenation generates a reactive iodonium species, which undergoes nucleophilic attack by hydroxylamine to form the isoxazole.

Post-Synthesis Esterification of Carboxylic Acid Precursors

For substrates where the 4-carboxylate group is introduced post-cyclization, esterification of the carboxylic acid is critical.

Carboxylic Acid Synthesis

5-(4-Fluorophenyl)-3-methylisoxazole-4-carboxylic acid is synthesized via Claisen condensation of β-diketones with hydroxylamine. For example, reacting 4-fluorophenylacetone with ethyl acetoacetate forms a β-diketone, which cyclizes with hydroxylamine to yield the carboxylic acid.

Acyl Chloride Formation and Esterification

The carboxylic acid is converted to its acyl chloride using bis(trichloromethyl) carbonate (triphosgene) in dichloromethane. Subsequent reaction with ethanol affords the ethyl ester:

5-(4-Fluorophenyl)-3-methylisoxazole-4-carboxylic acid(Cl3CO)3COAcyl chlorideEtOHEthyl ester\text{5-(4-Fluorophenyl)-3-methylisoxazole-4-carboxylic acid} \xrightarrow{\text{(Cl}3\text{CO)}3\text{CO}} \text{Acyl chloride} \xrightarrow{\text{EtOH}} \text{Ethyl ester}

Optimization Notes :

  • Catalyst: Triethylamine or N,N-dimethylformamide (DMF) enhances reaction efficiency.

  • Yield: 85–92% for analogous esters.

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates reaction kinetics, particularly in metal-free systems.

One-Pot Tandem Reaction

Ethyl nitroacetate and 4-fluorobenzaldehyde react in water under ultrasonication (20 kHz, 50°C) with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The intermediate isoxazoline N-oxide undergoes dehydration to form the target compound.

Conditions :

  • Solvent: Water (green chemistry).

  • Yield: 70–78%.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Complexity
1,3-Dipolar Cycloaddition65–85%HighHighModerate
Propargyl Alcohol Route34–51%ModerateLowHigh
Esterification85–92%N/AHighLow
Ultrasound-Assisted70–78%HighModerateModerate

Challenges and Optimization Strategies

  • Regiochemical Control : Electron-deficient dipolarophiles and catalysts like Cu(I) improve 3,5-regioselectivity in cycloadditions.

  • Functional Group Compatibility : Protecting groups (e.g., tert-butoxycarbonyl) prevent side reactions during propargyl alcohol cyclization.

  • Esterification Efficiency : Triphosgene outperforms thionyl chloride in minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, functional groups, or ring saturation. Key parameters include molecular weight, substituent effects, and reported biological activities.

Substituent Variations on the Isoxazole Ring
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
Target Compound 5-(4-Fluorophenyl), 3-Methyl, 4-Ethyl 277.26* N/A (hypothetical based on analogs) -
Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate 3-(4-Fluorophenyl), 5-(CF₃), 4-Ethyl 303.21 Higher lipophilicity due to CF₃ group
Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate 5-(4-Cl-2-F-phenyl), 3-Ethyl 297.69 Enhanced halogen interactions; agrochemical use
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate 5-(4-Br-phenyl), 3-Methyl, 4-Methyl 296.12 Increased molecular weight; bromine's polarizability

Notes:

  • Chloro/fluoro substitutions in may improve binding to hydrophobic enzyme pockets.
  • Bromine in offers a larger atomic radius, affecting steric interactions.
Functional Group Modifications
Compound Name Functional Group Key Findings Reference
Target Compound Ethyl ester at C4 Ester groups generally improve bioavailability -
5-Amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide Amide at C4 Strong immunosuppressive activity in vitro
5-(Hydroxymethyl)-3-phenyl-4-isoxazolecarboxylic acid ethyl ester Hydroxymethyl at C5 Increased solubility due to polar -OH group

Key Observations :

  • Amide derivatives (e.g., ) exhibit distinct biological profiles compared to esters, likely due to hydrogen-bonding capabilities.
  • Hydroxymethyl substitution () enhances aqueous solubility, critical for drug formulation.
Ring Saturation and Heterocyclic Analogs
Compound Name Core Structure Activity/Property Reference
Ethyl 5-(4-fluorophenyl)-5-phenyl-2-isoxazoline-3-carboxylate Isoxazoline (saturated) Used as agrochemical safeners; altered rigidity
5-(4-Fluorophenyl)-3-phenylisoxazole Isoxazole (unsaturated) Antimycobacterial activity (MIC: <0.2 μM)

Comparison :

  • Saturated isoxazolines () may exhibit reduced planarity, affecting target binding.
  • Unsaturated isoxazoles () retain aromaticity, crucial for π-π interactions in enzyme inhibition.

Biological Activity

4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl is a compound belonging to the isoxazole class, characterized by a unique structure that includes a fluorophenyl group and a methyl group. This compound has garnered attention in various fields, especially in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

  • Chemical Formula: C13H12FNO3
  • Molecular Weight: 249.24 g/mol
  • CAS Number: 1644-03-7
  • Melting Point: 198-202 °C
  • Boiling Point: Predicted at 361.6 ± 37.0 °C
  • Density: 1.350 ± 0.06 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorophenyl group enhances its binding affinity to various enzymes and receptors, which may lead to modulation of key signaling pathways involved in cell growth and apoptosis. While the exact targets are still under investigation, preliminary studies suggest involvement in pathways critical for cancer cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to 4-Isoxazolecarboxylic acid exhibit significant anticancer activity. For instance, studies have shown that isoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or transcription factors crucial for cancer cell survival.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum antimicrobial effect makes it a candidate for further development as an antibiotic agent.

Study on Anticancer Activity

A study published in the International Journal of Antimicrobial Agents explored the efficacy of isoxazole derivatives in inhibiting cancer cell lines. The results indicated that compounds with structural similarities to 4-Isoxazolecarboxylic acid effectively reduced cell viability in several cancer models, suggesting potential therapeutic applications in oncology .

Antimicrobial Testing

In another investigation focusing on antimicrobial properties, researchers tested various isoxazole derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-(4-Fluorophenyl)-4-Isoxazolecarboxylic AcidStructureModerate anticancer activity
3-(4-Fluorophenyl)-5-Methyl-4-Isoxazolecarboxylic AcidStructureStrong antimicrobial properties
5-(2,4-Dichloro-5-Fluorophenyl)-3-Isoxazolecarboxylic AcidStructureEffective against resistant bacterial strains

Synthesis and Industrial Applications

The synthesis of 4-Isoxazolecarboxylic acid typically involves cycloaddition reactions between nitrile oxides and alkynes, often requiring catalysts like copper(I) or ruthenium(II). In industrial settings, continuous flow reactors are used to enhance yield and control reaction conditions . Its applications extend beyond pharmaceuticals; it serves as a building block for more complex molecules in materials science.

Q & A

Basic: How can researchers optimize the synthesis of ethyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate?

Methodological Answer:
Synthesis optimization typically involves Claisen condensation between ethyl acetoacetate and substituted phenylhydrazine derivatives, followed by cyclization using hydroxylamine hydrochloride. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Reaction conditions : Temperature control (80–100°C) and solvent selection (ethanol or acetic acid) to minimize side reactions .
  • Design of Experiments (DOE) : Statistical screening (e.g., factorial design) to identify critical factors like molar ratios and reaction time .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous isoxazole derivatives .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methyl (δ 2.3–2.5 ppm) and fluorophenyl groups (δ 7.2–7.8 ppm) .
    • FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring (C=N, ~1600 cm⁻¹) functionalities .

Basic: How does the compound’s reactivity vary under different experimental conditions?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-fluorophenyl group, while non-polar solvents favor cyclization .
  • pH dependence : Acidic conditions stabilize the ester group, whereas basic conditions may hydrolyze it to the carboxylic acid derivative .
  • Temperature : Higher temperatures (>100°C) risk decomposition; monitor via TGA/DSC .

Advanced: How can computational modeling guide reaction design for novel derivatives?

Methodological Answer:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for substituent introduction .
  • Molecular docking : Predict binding affinities of derivatives with target enzymes (e.g., COX-2) to prioritize synthesis .
  • Machine learning : Train models on existing reaction data to predict optimal conditions for new analogs .

Advanced: How do substituents on the isoxazole core influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -F at the 4-position) enhance metabolic stability but may reduce solubility .
    • Methyl groups at C3 improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted studies .
  • Experimental validation : Perform in vitro assays (e.g., enzyme inhibition) with systematically varied derivatives to quantify substituent effects .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Comparative studies : Replicate assays under standardized conditions (e.g., IC₅₀ measurements at fixed pH and temperature) to isolate variables .
  • Meta-analysis : Use statistical tools to reconcile discrepancies in activity datasets, accounting for differences in cell lines or assay protocols .
  • Mechanistic probes : Employ isotopic labeling (e.g., ¹⁸O) or fluorescence quenching to verify proposed reaction mechanisms .

Advanced: What DOE strategies are effective for scaling up synthesis?

Methodological Answer:

  • Fractional factorial design : Screen variables (e.g., catalyst loading, solvent volume) with minimal experimental runs to identify critical parameters .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between temperature and reagent stoichiometry .
  • Risk assessment : Use Failure Mode and Effects Analysis (FMEA) to prioritize factors affecting reproducibility during scale-up .

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